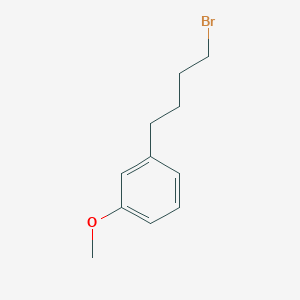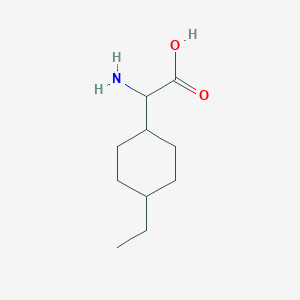
4-Ethenyl-2-fluoro-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-2-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H9F. It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group, a fluorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the fluorination of a suitable precursor, followed by alkylation and subsequent vinylation steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Ethenyl-2-fluoro-1-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Common Reagents and Conditions
Halogenation: Using halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Nitro Derivatives: Formed through nitration reactions.
Oxidized Products: Such as aldehydes and carboxylic acids from oxidation reactions.
科学的研究の応用
4-Ethenyl-2-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Ethenyl-2-fluoro-1-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution. The fluorine atom’s electron-withdrawing effect influences the reactivity and orientation of the substituents on the benzene ring. This compound can also participate in radical reactions, where the ethenyl group undergoes addition reactions with radicals .
類似化合物との比較
Similar Compounds
4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
2-Fluoro-1-methylbenzene: Lacks the ethenyl group.
4-Vinyl-2-fluoro-1-methylbenzene: Another vinyl-substituted derivative.
Uniqueness
4-Ethenyl-2-fluoro-1-methylbenzene is unique due to the combination of the ethenyl group and the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in designing molecules with specific reactivity and properties .
特性
IUPAC Name |
4-ethenyl-2-fluoro-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRPHTJRKPUUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7895748.png)


![N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7895768.png)




![1-[3-(iso-Pentylthio)phenyl]ethanol](/img/structure/B7895803.png)
![1-[3-(n-Propylthio)phenyl]ethanol](/img/structure/B7895809.png)



